molecular formula C7H7BrN2O3 B175964 2-Bromo-4-methoxy-6-nitroaniline CAS No. 10172-35-7

2-Bromo-4-methoxy-6-nitroaniline

Cat. No. B175964
CAS RN: 10172-35-7
M. Wt: 247.05 g/mol
InChI Key: FYCRRMSGEDGSFS-UHFFFAOYSA-N
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Patent
US06387938B1

Procedure details

To a solution of 4-methoxy-2-nitroaniline (35 g) in dichloromethane (350 mL) was subsequently added dropwise bromine (12.9 mL) at −20° C. After stirring for 30 minutes at the same temperature, this was poured into ice water, adjusted to pH 7 to 8 with saturated sodium bicarbonate aqueous solution and then extracted with dichloromethane. The organic layer was washed with brine and dried over anhydrous sodium sulfate, and then the solvent was evaporated under a reduced pressure. The resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate). After concentration of the desired fraction, the resulting residue was crystallized from hexane and ethyl acetate and then collected by filtration to obtain the title compound as reddish orange crystals (29.6 g).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
12.9 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[C:5]([N+:10]([O-:12])=[O:11])[CH:4]=1.[Br:13]Br.C(=O)(O)[O-].[Na+]>ClCCl>[Br:13][C:8]1[CH:9]=[C:3]([O:2][CH3:1])[CH:4]=[C:5]([N+:10]([O-:12])=[O:11])[C:6]=1[NH2:7] |f:2.3|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
COC1=CC(=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
12.9 mL
Type
reactant
Smiles
BrBr
Name
Quantity
350 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate)
CUSTOM
Type
CUSTOM
Details
After concentration of the desired fraction, the resulting residue was crystallized from hexane and ethyl acetate
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(N)C(=CC(=C1)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 29.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.